3-Methylaspartic acid

Description

Significance within Non-Proteinogenic Amino Acid Research

The study of non-proteinogenic amino acids like 3-methylaspartic acid is crucial for understanding a wide range of biological processes and for developing new biotechnological applications. These unusual amino acids are often intermediates in metabolic pathways, components of natural products with potent biological activities, and tools for probing enzyme mechanisms. mdpi.com

This compound, for instance, is a key intermediate in the methylaspartate cycle, a metabolic pathway used by some microorganisms, such as haloarchaea, for carbon metabolism. wikipedia.org It is also involved in the degradation of L-glutamate in certain bacteria. uniprot.org The enzymes central to these pathways, glutamate (B1630785) mutase and methylaspartate ammonia-lyase, are of significant interest to enzymologists and protein engineers. ebi.ac.ukwikipedia.org

Furthermore, the L-threo-3-methylaspartate isomer is found in the structure of antibiotics like friulimicin and vicenistatin, highlighting the role of non-proteinogenic amino acids in the biosynthesis of complex natural products. wikipedia.org Research into the enzymatic synthesis of this compound and its derivatives is also an active area, with potential applications in the production of valuable chiral building blocks for the pharmaceutical and chemical industries. researchgate.net The study of its stereoisomers and their selective synthesis provides insights into enzyme stereoselectivity and reaction mechanisms. researchgate.net

Overview of Stereoisomers and Their Biological Relevance

This compound has two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The "L" or "D" designation refers to the configuration at the α-carbon (C2), while the "threo" and "erythro" terms describe the relative stereochemistry between the two chiral centers.

L-threo-3-methylaspartate ((2S,3S)-3-methylaspartic acid): This is a biologically significant isomer. It is formed from L-glutamate by the action of glutamate mutase and is a substrate for methylaspartate ammonia-lyase. wikipedia.orgebi.ac.uk It is also a component of some antibiotics. wikipedia.org

L-erythro-3-methylaspartate ((2S,3R)-3-methylaspartic acid): This isomer can also act as a substrate for methylaspartate ammonia-lyase. ebi.ac.uk

DL-threo-3-methylaspartic acid: This is a racemic mixture of the (2S,3S) and (2R,3R) enantiomers. nih.gov The (2R,3R) enantiomer is reported to be neither a substrate nor an inhibitor of methylaspartate ammonia-lyase. nih.gov

The different biological activities of these stereoisomers underscore the high degree of stereospecificity of the enzymes that interact with them. This specificity is a central theme in the research surrounding this compound, driving efforts to understand and engineer these enzymes for synthetic purposes. researchgate.netresearchgate.net

Interactive Data Table: Stereoisomers of this compound

| Stereoisomer | Systematic Name | Common Name | Biological Role/Relevance |

| (2S,3S) | (2S,3S)-2-Amino-3-methylbutanedioic acid | L-threo-3-methylaspartate | Substrate for methylaspartate ammonia-lyase, intermediate in the methylaspartate cycle, component of antibiotics. wikipedia.orgebi.ac.uk |

| (2R,3R) | (2R,3R)-2-Amino-3-methylbutanedioic acid | D-threo-3-methylaspartate | Not a substrate or inhibitor of methylaspartate ammonia-lyase. nih.gov |

| (2S,3R) | (2S,3R)-2-Amino-3-methylbutanedioic acid | L-erythro-3-methylaspartate | Substrate for methylaspartate ammonia-lyase. ebi.ac.uk |

| (2R,3S) | (2R,3S)-2-Amino-3-methylbutanedioic acid | D-erythro-3-methylaspartate | Not extensively studied in the context of the primary enzymes discussed. |

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Biological Pathway |

| Glutamate Mutase | 5.4.99.1 | L-glutamate <=> (2S,3S)-3-methylaspartate | Glutamate degradation, Methylaspartate cycle. ebi.ac.uk |

| Methylaspartate Ammonia-Lyase | 4.3.1.2 | L-threo-3-methylaspartate <=> mesaconate + NH3 | Glutamate degradation, Methylaspartate cycle. wikipedia.org |

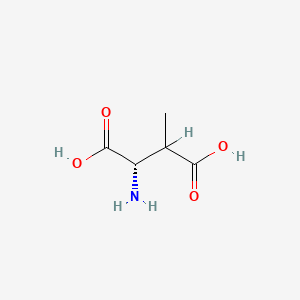

Structure

3D Structure

Properties

CAS No. |

2955-50-2 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2S)-2-amino-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2?,3-/m0/s1 |

InChI Key |

LXRUAYBIUSUULX-NFJMKROFSA-N |

SMILES |

CC(C(C(=O)O)N)C(=O)O |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O |

Synonyms |

3-methylaspartic acid 3-methylaspartic acid, (DL)-isomer 3-methylaspartic acid, (L)-isomer beta-(S-methyl)thioaspartic acid |

Origin of Product |

United States |

Metabolic Pathways and Biological Context of 3 Methylaspartic Acid

Role in Microbial Metabolism

The metabolic roles of 3-methylaspartic acid are distinctly defined within specific microbial contexts, ranging from anaerobic bacteria to haloarchaea.

Glutamate (B1630785) Fermentation Pathways

In several anaerobic bacteria, L-glutamate is fermented to products like acetate (B1210297), butyrate, carbon dioxide, and ammonia (B1221849). ias.ac.in One of the two major routes for this process is the methylaspartate pathway, which is centrally dependent on the formation of this compound. This pathway is notably utilized by various species of the genus Clostridium, such as Clostridium tetanomorphum. nih.gov

The initial and committing step of this pathway is the conversion of L-glutamic acid to (2S,3S)-3-methylaspartic acid. ias.ac.in This unusual carbon skeleton rearrangement is catalyzed by the enzyme glutamate mutase, which requires a cobamide (coenzyme B12) cofactor. ebi.ac.ukgenome.jp Subsequently, this compound is deaminated by 3-methylaspartate ammonia-lyase (also known as β-methylaspartase) to yield mesaconic acid, which is further metabolized. ias.ac.inpu-toyama.ac.jp

Table 1: Key Enzymes in the Glutamate Fermentation Pathway (Methylaspartate Route)

| Enzyme | EC Number | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Glutamate Mutase | 5.4.99.1 | L-Glutamic Acid | (2S,3S)-3-Methylaspartic Acid | Cobamide (Coenzyme B12) |

| 3-Methylaspartate Ammonia-Lyase | 4.3.1.2 | (2S,3S)-3-Methylaspartic Acid | Mesaconic Acid + NH₃ | Mg²⁺, K⁺ |

The Methylaspartate Cycle in Haloarchaea

This compound is a central metabolite in the methylaspartate cycle, an anabolic pathway for carbon assimilation found in haloarchaea. wikipedia.orgnih.gov This cycle allows these extremophilic archaea to grow on simple carbon compounds like acetate. The conversion of 3-methylaspartate is a crucial reaction within this metabolic loop. The enzyme methylaspartate ammonia-lyase (MAL) facilitates the reversible deamination of 3-methylaspartate to mesaconate, a key step in the cycle. researchgate.net This anabolic role in haloarchaea contrasts with its catabolic function in glutamate-fermenting bacteria. nih.govplos.org

Integration within C5-Branched Dibasic Acid Metabolism

The metabolic conversions involving this compound are integral to the broader C5-branched dibasic acid metabolism. wikipedia.orgwikipedia.org This pathway interconverts C5 compounds and is connected to central carbon metabolism. Both key enzymes, glutamate mutase (EC 5.4.99.1) and methylaspartate ammonia-lyase (EC 4.3.1.2), are listed under this metabolic pathway, highlighting the roles of L-glutamate, 3-methylaspartate, and mesaconate as interconnected C5 intermediates. genome.jpgenome.jpresearchgate.net

Interconversion with Related Metabolites

The metabolic utility of this compound is defined by its enzymatic interconversion with two key related molecules: mesaconic acid and L-glutamic acid.

Mesaconic Acid

This compound and mesaconic acid are directly interconverted through a reversible elimination/addition of ammonia. This reaction is catalyzed by the enzyme 3-methylaspartate ammonia-lyase (MAL), also known as β-methylaspartase (EC 4.3.1.2). wikipedia.orggenome.jp The reaction involves the anti-elimination of an amino group from L-threo-3-methylaspartate to form mesaconate (2-methylfumarate) and an ammonium (B1175870) ion. pu-toyama.ac.jpebi.ac.uk The enzyme requires divalent (Mg²⁺) and monovalent (K⁺) cations for its activity and does not need a coenzyme B12 cofactor, distinguishing it from glutamate mutase. polimi.it This conversion is a pivotal step in both the catabolic glutamate fermentation pathway and the anabolic methylaspartate cycle. nih.govcabidigitallibrary.org

Table 2: Enzyme-Catalyzed Interconversion of this compound and Mesaconic Acid

| Enzyme | EC Number | Reaction |

|---|---|---|

| 3-Methylaspartate Ammonia-Lyase | 4.3.1.2 | L-threo-3-Methylaspartate ⇌ Mesaconate + NH₃ |

L-Glutamic Acid

The interconversion between L-glutamic acid and L-threo-3-methylaspartic acid is a reversible carbon skeleton rearrangement catalyzed by glutamate mutase (EC 5.4.99.1). genome.jpwikipedia.org This vitamin B12-dependent enzyme isomerizes the straight-chain structure of glutamate into the branched-chain structure of 3-methylaspartate. ebi.ac.uk Specifically, the reaction involves the migration of a glycyl moiety from C-3 to C-4 of the glutamate backbone. ias.ac.in This isomerization is the entry point for glutamate into the methylaspartate pathway and is found in organisms such as Clostridium species and is also involved in the biosynthesis of certain antibiotics. nih.gov

Table 3: Enzyme-Catalyzed Interconversion of this compound and L-Glutamic Acid

| Enzyme | EC Number | Reaction |

|---|---|---|

| Glutamate Mutase | 5.4.99.1 | L-Glutamate ⇌ L-threo-3-Methylaspartate |

Enzymatic Transformations Involving 3 Methylaspartic Acid

3-Methylaspartate Ammonia-Lyase (MAL; EC 4.3.1.2)

3-Methylaspartate ammonia-lyase (MAL), also known as β-methylaspartase, is an enzyme belonging to the lyase family, specifically the ammonia-lyases that cleave carbon-nitrogen bonds. wikipedia.org It is classified under EC number 4.3.1.2. nih.govpu-toyama.ac.jp The primary function of MAL is to catalyze the reversible α,β-elimination of ammonia (B1221849) from L-threo-3-methylaspartic acid to produce mesaconate (or methylfumarate) and ammonia. nih.govnih.govplos.org This reaction is a key step in the catabolic pathway that converts L-glutamic acid into acetyl-coenzyme A in certain facultative anaerobic bacteria, such as Clostridium tetanomorphum and Citrobacter amalonaticus. nih.govplos.orgoup.com The enzyme is also a component of the anabolic methylaspartate cycle found in haloarchaea. nih.govplos.org

Catalytic Mechanism and Stereochemical Specificity

The catalytic action of MAL is characterized by its reversibility and high stereoselectivity, which has made it a subject of significant interest for biocatalytic applications. nih.govepa.gov The mechanism involves a series of coordinated steps including proton transfer, the formation of a stabilized intermediate, and the cleavage of the C-N bond. nih.govepa.gov

MAL catalyzes the reversible deamination of (2S,3S)-3-methylaspartic acid to mesaconate. plos.orgsoton.ac.uk The reverse reaction, the amination of mesaconate, yields both (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid. researchgate.netcore.ac.uk While the enzyme is highly specific for its natural substrate, it can also act on other molecules, albeit with different efficiencies. For instance, MAL from Citrobacter amalonaticus (CaMAL) and Carboxydothermus hydrogenoformans (ChMAL) can deaminate aspartic acid, which lacks the C3-methyl group. nih.gov However, the affinity for aspartic acid is significantly lower (indicated by a much higher Km value) compared to 3-methylaspartic acid. nih.gov The absence of the methyl group is thought to cause a conformational change in the substrate that hinders proton abstraction or C-N bond cleavage, thereby slowing the reaction. nih.gov

| Enzyme | Substrate | kcat (s-1) | Km (mM) | kcat / Km (s-1mM-1) |

|---|---|---|---|---|

| CaMAL | This compound | 17.6 ± 0.3 | 1.00 ± 0.06 | 17.6 |

| CaMAL | Aspartic acid | 4.4 ± 0.2 | 42.0 ± 5.0 | 0.1 |

| CtMAL | This compound | 23.0 ± 1.0 | 0.26 ± 0.04 | 88.5 |

| CtMAL | Aspartic acid | 0.56 ± 0.02 | 36.6 ± 3.0 | 0.015 |

| ChMAL | This compound | 3.7 ± 0.1 | 0.28 ± 0.03 | 13.2 |

| ChMAL | Aspartic acid | 0.53 ± 0.01 | 39.5 ± 2.0 | 0.013 |

The deamination reaction catalyzed by MAL exhibits distinct stereochemistry. The enzyme primarily facilitates the anti-elimination of ammonia from its natural substrate, L-threo-(2S,3S)-3-methylaspartic acid. nih.govebi.ac.uknih.gov This means the proton at C3 and the amino group at C2 are removed from opposite faces of the molecule. In addition to this primary reaction, MAL can also catalyze a much slower syn-elimination of ammonia from the L-erythro-(2S,3R)-diastereomer of this compound, where the proton and amino group are removed from the same face. nih.govresearchgate.netrsc.org The reverse reaction, the addition of ammonia to the double bond of mesaconate, is highly stereoselective and can proceed via both anti- and syn-addition pathways to yield the L-threo and L-erythro products, respectively. researchgate.netnih.gov This property makes MAL a valuable tool for the asymmetric synthesis of substituted aspartic acids. researchgate.netnih.gov

The catalytic mechanism of MAL is characteristic of the enolase superfamily, proceeding via an E1cB (elimination, unimolecular, conjugate base) mechanism. nih.govebi.ac.uknih.gov The key steps are as follows:

Proton Abstraction : The reaction is initiated by a general base in the active site, identified as the residue Lysine (B10760008) 331 (K331), which abstracts the non-acidic proton from the C3 position of the 3-methylaspartate substrate. nih.govnih.govplos.orgebi.ac.uk

Enolate Intermediate Formation : This proton abstraction leads to the formation of a stabilized carbanion or enolate intermediate. nih.govpu-toyama.ac.jpplos.org The negative charge of this intermediate is stabilized by coordination with a mandatory divalent metal ion cofactor, typically Mg²⁺, and by hydrogen bonding interactions with the side chains of other active site residues, such as Glutamine 329 (Q329) and Histidine 194 (H194). nih.govplos.orgresearchgate.netebi.ac.uk

C-N Bond Cleavage : The enolate intermediate then collapses, resulting in the elimination of the amino group from the C2 position, thus cleaving the C-N bond and forming the double bond of the product, mesaconate. nih.govplos.org

Some studies have also proposed that the elimination of ammonia may occur via a concerted (E2-type) mechanism, particularly under certain conditions or with specific substrates. soton.ac.uk However, the evidence for the stepwise E1cB mechanism, where C-N bond cleavage is the rate-limiting step, is substantial for the natural substrate. nih.gov

The magnitude of the KIE is sensitive to the concentration of monovalent cations like K⁺, which are required for full activity. nih.govnih.gov At a low K⁺ concentration (1.6 mM), the deuterium (B1214612) KIEs are around 1.7, whereas at a high concentration (50 mM), the KIEs are reduced to 1.0, indicating that at high K⁺ concentrations, a step other than C-H bond cleavage becomes fully rate-limiting. nih.gov In contrast, the slow syn-elimination from the (2S,3R)-diastereomer shows large primary deuterium KIEs, which is consistent with a concerted mechanism where C-H and C-N bonds are broken simultaneously. rsc.org

Enzyme Structure and Functional Domains

The three-dimensional structure of 3-methylaspartate ammonia-lyase has been resolved through X-ray crystallography, revealing key features of its architecture and active site. MALs typically exist as homodimers, with each subunit having a molecular weight of approximately 45-50 kDa. nih.govnih.govsoton.ac.uk

Structurally, MAL is a member of the enolase superfamily. nih.govnih.govplos.org Each monomer is composed of two distinct domains:

A large C-terminal (α/β)₈-barrel, also known as a TIM barrel, which is a common structural fold in this superfamily. wikipedia.orgpu-toyama.ac.jpnih.gov

A smaller N-terminal domain that consists mainly of β-strands and partially covers the opening of the TIM barrel. nih.gov

The active site is situated in a large cleft formed at the interface between these two domains. nih.gov A critical feature of the active site is the presence of a binding site for a divalent metal ion, Mg²⁺, which is essential for catalysis. nih.govresearchgate.net This ion is coordinated by the carboxylate side chains of three conserved acidic residues (Asp238, Glu273, and Asp307 in C. tetanomorphum MAL) and the carboxyl group of the bound substrate. pu-toyama.ac.jp

Several key amino acid residues within the active site play crucial roles in substrate binding and catalysis:

Homodimeric Architecture

Structural studies of 3-methylaspartate ammonia-lyase from various sources, including Clostridium tetanomorphum and Citrobacter amalonaticus, have consistently revealed a homodimeric architecture. nih.govnih.govsoton.ac.uk This means the functional enzyme is composed of two identical protein subunits. Each subunit has a molecular weight of approximately 45-50 kDa. nih.govsoton.ac.uk The dimer is the active form of the enzyme. soton.ac.uk Each monomer consists of two main domains: a larger (β/α)7β-barrel, also known as a TIM barrel domain, and a smaller domain composed mainly of β-strands. wikipedia.orgnih.govresearchgate.net The smaller domain partially covers the C-terminal end of the barrel, creating a significant cleft where the active site is located. nih.gov

Active Site Characterization and Residue Identification

The active site of 3-methylaspartate ammonia-lyase is situated in the cleft between the two domains of each monomer. nih.gov Through a combination of structural analysis, molecular modeling, and sequence homology, several key amino acid residues crucial for catalysis have been identified. nih.gov

A critical residue is Lys331 (in C. tetanomorphum MAL), which acts as the general base catalyst responsible for abstracting the C3 proton from this compound, initiating the elimination reaction. ebi.ac.uknih.gov The resulting enolate intermediate is stabilized by interactions with a divalent metal ion and other active site residues. nih.gov His194 and Gln329 are involved in binding the C4-carboxylate group of the substrate and, along with the metal ion, help to stabilize the negatively charged intermediate. ebi.ac.ukresearchgate.net

The hydrophobic pocket that accommodates the methyl group of the substrate is formed by residues such as Tyr356, Phe170, and Leu384. nih.govpu-toyama.ac.jp The interaction between the methyl group and this hydrophobic pocket is a significant determinant for substrate binding and efficient catalysis. nih.gov

Cofactor Requirements and Metal Ion Coordination

3-Methylaspartate ammonia-lyase requires both monovalent and divalent cations for its full catalytic activity. nih.gov Magnesium (Mg²⁺) is the essential divalent metal ion cofactor. ebi.ac.ukuniprot.org The Mg²⁺ ion is located in the active site and plays a crucial role in catalysis by coordinating to the carboxyl group of the substrate, thereby stabilizing the enolate intermediate formed during the reaction. ebi.ac.ukresearchgate.net The metal ion is coordinated by the side chains of several acidic residues, including Asp238, Glu273, and Asp307 in C. amalonaticus MAL, as well as two water molecules. pu-toyama.ac.jpuniprot.org Some studies also indicate a requirement for a monovalent cation, such as potassium (K⁺), for maximal activity. researchgate.net

Substrate Scope and Kinetic Parameters

The substrate specificity of 3-methylaspartate ammonia-lyase has been a subject of detailed investigation, revealing its capacity to act on a range of compounds beyond its natural substrate.

Mesaconic Acid and Fumaric Acid Derivatives

In the reverse reaction (amination), MAL can utilize mesaconic acid and several of its derivatives. ebi.ac.uk The enzyme catalyzes the stereo- and regioselective addition of ammonia to these α,β-unsaturated dicarboxylic acids. ebi.ac.uk Fumaric acid and substituted fumaric acids, such as ethylfumarate and propylfumarate, are also accepted as substrates, although the reaction rates vary. ebi.ac.ukresearchgate.netacs.org The rates of amination for various α,β-unsaturated substrates with substituents up to the size of an ethyl group were found to be similar under saturating substrate concentrations, though their Michaelis constants (Kₘ) varied significantly. nih.gov

| Substrate | Relative Vmax (%) | KM (mM) |

|---|---|---|

| Mesaconic Acid | 100 | 1.5 |

| Fumaric Acid | 100 | 38.0 |

| Ethylfumaric Acid | 100 | 1.8 |

| Chlorofumaric Acid | 85 | 1.9 |

| Bromofumaric Acid | 70 | 1.6 |

Data adapted from a study on the kinetics of 3-methylaspartate ammonia-lyase. acs.org

Substituted Aspartic Acid Substrates

In the forward reaction (deamination), MAL can act on L-threo-3-methylaspartic acid, its natural substrate, as well as other substituted aspartic acids. ebi.ac.uk It can also deaminate L-erythro-3-methylaspartic acid and L-aspartic acid itself, although less efficiently. ebi.ac.uk The presence and nature of the substituent at the C3 position significantly influence the reaction rate. nih.gov For instance, while the enzyme shows activity towards aspartic acid, the affinity is considerably lower (higher Kₘ) compared to this compound, highlighting the crucial role of the methyl group in substrate binding. nih.govplos.org The rates of deamination for different 3-substituted aspartic acids vary widely, suggesting that the binding of the C3 substituent is critical for the proper alignment required for catalysis. nih.gov

| Enzyme Source | Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) |

|---|---|---|---|---|

| C. amalonaticus (CaMAL) | (2S,3S)-3-Methylaspartic acid | 96 ± 4 | 1.2 ± 0.1 | (8.0 ± 0.9) x 104 |

| Aspartic acid | 23 ± 2 | 51 ± 8 | 450 ± 90 | |

| C. tetanomorphum (CtMAL) | (2S,3S)-3-Methylaspartic acid | 142 ± 5 | 1.2 ± 0.1 | (11.8 ± 1.0) x 104 |

| Aspartic acid | 3.5 ± 0.2 | > 200 | ND | |

| C. hydrogenoformans (ChMAL) | (2S,3S)-3-Methylaspartic acid | 78 ± 2 | 16 ± 1 | (0.49 ± 0.04) x 104 |

| Aspartic acid | 11 ± 1 | > 200 | ND |

ND: Not Determined. Data adapted from a comparative study of MAL enzymes. plos.org

Factors Influencing Reaction Rates (K_m, V_max)

The kinetic parameters, Michaelis constant (K_m) and maximum reaction velocity (V_max), are crucial for understanding the efficiency of 3-methylaspartate ammonia-lyase (MAL). These parameters are influenced by the substrate specificity of the enzyme as well as the presence of metal ions.

Research has shown that the methyl group of this compound is a key determinant for the substrate's effective binding to MAL and subsequent efficient catalysis. nih.gov When aspartic acid, which lacks this methyl group, is used as a substrate, the affinity of the enzyme for the substrate is significantly reduced. nih.gov This is reflected in the K_m values, which are considerably higher for aspartic acid compared to this compound, indicating a lower binding affinity. nih.gov For instance, the K_m values for aspartic acid were 42- to 141-fold higher for MAL from Citrobacter amalonaticus (CaMAL) and Clostridium tetanomorphum (CtMAL) compared to their respective K_m values for this compound. nih.gov In contrast, the maximal enzyme turnover (k_cat) values are less affected, showing a more moderate decrease for the deamination of aspartic acid. nih.gov

The presence of both monovalent (like K+) and divalent (like Mg2+) cations is required for the full catalytic activity of MAL. nih.govnih.gov The concentration of these metal ions can alter the primary deuterium isotope effects, with the most significant changes observed with varying potassium ion concentrations. nih.gov At a low K+ concentration (1.6 mM), the primary kinetic isotope effects (DV and D(V/K)) are 1.7, but these are reduced to 1.0 at a higher K+ concentration (50 mM). nih.gov This indicates that the metal ions play a role in the catalytic mechanism, likely in stabilizing the enzyme's structure or the transition state of the reaction.

Interactive Data Table: Kinetic Parameters of MAL from Different Sources

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| Citrobacter amalonaticus (CaMAL) | This compound | 1.00 ± 0.06 | 17.6 ± 0.3 | 17.6 |

| Aspartic acid | 141 ± 14 | 4.4 ± 0.4 | 0.031 | |

| Carboxydothermus hydrogenoformans (ChMAL) | This compound | 1.38 ± 0.17 | 66 ± 2 | 47.8 |

| Aspartic acid | 171 ± 107 | 1.1 ± 0.6 | 0.006 | |

| Clostridium tetanomorphum (CtMAL) | This compound | 3.99 ± 0.61 | 7.6 ± 0.4 | 1.9 |

| Aspartic acid | 67 ± 6 | 1.6 ± 0.1 | 0.023 |

Data sourced from a 2020 study on MAL enzymes. core.ac.ukchalmers.se

Microbial Sources and Induction of MAL Activity

3-Methylaspartate ammonia-lyase (MAL) activity is observed in a variety of microorganisms, and its production is often induced by specific environmental conditions and the presence of certain substrates. nih.govnih.gov

Obligate Anaerobes (e.g., Clostridium tetanomorphum)

In obligate anaerobes like Clostridium tetanomorphum, MAL is a key enzyme in the main catabolic pathway for glutamate (B1630785). nih.govresearchgate.net This pathway is part of the fermentation of glutamate to products such as butyrate, acetate (B1210297), carbon dioxide, and ammonia. acs.orgasm.org The expression of MAL in these organisms is linked to their anaerobic metabolism, where glutamate serves as a significant carbon and energy source. acs.orgasm.org The gene encoding MAL from C. tetanomorphum has been cloned and expressed in Escherichia coli, allowing for detailed characterization of the recombinant protein. ebi.ac.uk The enzyme from C. tetanomorphum is a homodimer with a subunit molecular weight of approximately 50,000. soton.ac.uk

Facultative Anaerobes (e.g., Escherichia coli, Citrobacter sp.)

MAL is also found in facultative anaerobes, where its activity is typically induced under anaerobic or oxygen-limited growth conditions. nih.govnih.gov In bacteria such as Citrobacter sp., Morganella morganii, and Escherichia coli, the presence of (S)-glutamic acid or (2S, 3S)-3-methylaspartic acid in the growth medium can induce the synthesis of MAL. nih.govjst.go.jptandfonline.com This suggests that the enzyme plays a role in the anaerobic degradation of glutamate in these organisms as well. pu-toyama.ac.jp The MAL enzymes from these facultative anaerobes share similar properties with the enzyme from the obligate anaerobe Clostridium tetanomorphum, including their dimeric structure and requirements for divalent and monovalent cations. jst.go.jp However, there can be differences in their stability, optimal pH for the amination reaction, and kinetic constants. jst.go.jp The mal regulon in E. coli controls the metabolism of maltose (B56501) and maltodextrins, and while not directly regulating MAL, its study provides a model for understanding gene regulation in response to specific carbon sources. wikipedia.orgasm.orgnih.govcaister.comembopress.org

Thermophilic Bacteria (Carboxydothermus hydrogenoformans)

The thermophilic bacterium Carboxydothermus hydrogenoformans also possesses a 3-methylaspartate ammonia-lyase. uniprot.orguniprot.org This enzyme is involved in the methylaspartate cycle. uniprot.org A notable characteristic of the MAL from this organism is its thermostability. polimi.itrhea-db.org It exhibits an optimal temperature for activity at 70°C and maintains full activity after incubation at 50°C for extended periods. uniprot.org The optimal pH for this enzyme is 9.0. uniprot.org The gene encoding this thermostable MAL has been cloned, and the enzyme has been characterized, revealing its potential for use in biocatalytic applications where higher temperatures are advantageous. researchgate.netgenome.jp

Glutamate Mutase (GM)

Reversible Interconversion with L-Glutamate

Glutamate mutase (GM) is a vitamin B12-dependent enzyme that catalyzes the reversible rearrangement of L-glutamate to L-threo-3-methylaspartate. ebi.ac.uksigmaaldrich.comnih.govias.ac.innih.govportlandpress.comenzyme-database.orgwikipedia.org This isomerization is a key step in the fermentation of glutamate by certain anaerobic bacteria, such as those from the genus Clostridium. acs.orgasm.orgnih.gov The reaction proceeds through a radical-based mechanism, which is initiated by the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin (AdoCbl) cofactor. portlandpress.comresearchgate.netacs.orgumich.edu

The proposed mechanism involves the following key steps:

Homolysis of the AdoCbl cofactor's Co-C bond to generate an adenosyl radical and cob(II)alamin. ebi.ac.ukportlandpress.com

The adenosyl radical abstracts a hydrogen atom from the C4 position of L-glutamate, forming a glutamyl radical intermediate. acs.orgresearchgate.net

This glutamyl radical then undergoes a rearrangement. One proposed mechanism involves fragmentation into a glycyl radical and acrylate (B77674), which then recombine to form a methylaspartyl radical. acs.org

Finally, a hydrogen atom is transferred back from 5'-deoxyadenosine (B1664650) to the methylaspartyl radical, yielding the product L-threo-3-methylaspartate and regenerating the adenosyl radical. acs.orgebi.ac.uk

The entire process is reversible, allowing the enzyme to interconvert L-glutamate and L-threo-3-methylaspartate depending on the metabolic needs of the organism. acs.orgias.ac.in The enzyme exhibits remarkable substrate specificity, with L-glutamate and L-threo-3-methylaspartate being the only known substrates. ias.ac.inresearchgate.net

Radical-Based Catalytic Mechanism

The catalytic cycle begins with the generation of a primary radical, which then initiates the substrate rearrangement. portlandpress.com The glutamyl radical intermediate undergoes fragmentation into smaller, distinct species. ebi.ac.ukacs.org It has been experimentally shown that acrylate and a glycyl radical are formed as intermediates during this process. acs.org These fragments then recombine in a different orientation to form the product radical, which is subsequently converted to the final product. ebi.ac.ukacs.org The protein environment is thought to play a critical role by binding the substrate in a conformation that is optimal for this fragmentation and subsequent recombination to occur. acs.org

Table 1: Key Steps in the Radical-Based Mechanism of Glutamate Mutase

| Step | Description | Intermediates Formed |

|---|---|---|

| 1. Radical Initiation | The 5'-deoxyadenosyl radical abstracts a hydrogen atom from C-4 of the substrate, L-glutamate. scirp.orgebi.ac.uk | 5'-deoxyadenosine, Glutamyl radical |

| 2. Fragmentation | The resulting glutamyl radical fragments, breaking the C3-C4 bond. ebi.ac.ukacs.org | Acrylate, Glycyl radical |

| 3. Recombination | The glycyl radical adds to the double bond of acrylate at the opposite end. ebi.ac.ukacs.org | Methylaspartyl radical |

| 4. Hydrogen Abstraction | The methylaspartyl radical abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine. ias.ac.inebi.ac.uk | (2S,3S)-3-methylaspartate, 5'-deoxyadenosyl radical |

| 5. Radical Reformation | The 5'-deoxyadenosyl radical is regenerated, ready for the next catalytic cycle. ebi.ac.uk | 5'-deoxyadenosyl radical |

Adenosylcobalamin Cofactor Dependence

The radical mechanism of glutamate mutase is entirely dependent on the presence of the cofactor adenosylcobalamin (AdoCbl), also known as coenzyme B12. acs.orgportlandpress.com Glutamate mutase belongs to a class of AdoCbl-dependent enzymes that catalyze complex isomerization reactions. scirp.orgportlandpress.com

The catalytic cycle is initiated by the homolytic cleavage of the unique cobalt-carbon bond within the AdoCbl cofactor. acs.orgportlandpress.com This bond scission is triggered by the binding of the substrate to the enzyme and results in the formation of cob(II)alamin and a highly reactive 5'-deoxyadenosyl radical. scirp.orgebi.ac.ukacs.org This initial step is one of the most remarkable features of the enzyme, as it accelerates the rate of Co-C bond homolysis by an estimated factor of 1012 compared to the uncatalyzed reaction in solution. researchgate.netacs.org

Kinetic studies have revealed that the cleavage of the cobalt-carbon bond is kinetically coupled to the abstraction of a hydrogen atom from the substrate. acs.org This suggests that the 5'-deoxyadenosyl radical is a high-energy, transient intermediate that exists at very low concentrations on the enzyme. acs.org The enzyme that catalyzes this reaction, glutamate mutase from organisms like Clostridium cochlearium, is a heterotetramer composed of two different subunits, typically denoted as E and S (or ε and σ). scirp.orgresearchgate.net The smaller S subunit, also known as MutS, is responsible for binding the adenosylcobalamin cofactor. nih.gov Structural studies of the apoenzyme show that the protein is largely preorganized for B12 binding, with key structural elements becoming fully ordered upon cofactor association. nih.gov

Table 2: Characteristics of Adenosylcobalamin Dependence in Glutamate Mutase

| Feature | Description |

|---|---|

| Cofactor | Adenosylcobalamin (AdoCbl, Coenzyme B12). portlandpress.com |

| Initiation Step | Homolysis of the cobalt-carbon bond in AdoCbl. acs.orgportlandpress.com |

| Products of Homolysis | Cob(II)alamin and the 5'-deoxyadenosyl radical. ebi.ac.uk |

| Enzyme Structure | Typically a heterotetramer (E2S2) in Clostridium species. scirp.orgnih.gov |

| Cofactor Binding | The smaller 'S' subunit (MutS) binds the AdoCbl cofactor. nih.gov |

| Catalytic Power | Accelerates Co-C bond homolysis by a factor of ~1012. researchgate.netacs.org |

| Mechanism Coupling | Co-C bond cleavage is kinetically coupled with substrate hydrogen abstraction. acs.org |

Biocatalysis and Synthetic Biology Applications of 3 Methylaspartic Acid

Chemoenzymatic Synthesis of 3-Substituted Aspartic Acid Derivatives

The chemoenzymatic approach, which combines chemical and enzymatic steps, has proven to be a powerful strategy for the synthesis of complex molecules like 3-substituted aspartic acid derivatives. This method leverages the high selectivity of enzymes and the versatility of chemical reactions to create novel compounds that are otherwise difficult to synthesize. researchgate.net

The synthesis of 3-substituted aspartic acids with high stereochemical purity is of significant interest due to their potential as building blocks for pharmaceuticals and agrochemicals. nih.govspringernature.com Engineered methylaspartate ammonia (B1221849) lyases (MALs) have been instrumental in achieving high diastereoselectivity and enantioselectivity in these syntheses. nih.gov

For instance, the bioconversion of mesaconic acid using 3-methylaspartase can produce a mixture of (2S,3S)- and (2S,3R)-3-methylaspartic acid. kpi.ua This mixture can then be used in subsequent chemical steps to generate stereoregular polymers. kpi.ua Research has demonstrated the kinetic resolution and asymmetric synthesis of various 3-substituted aspartic acids with diastereomeric ratios up to >98:2 and enantiomeric excesses up to >99% using engineered MALs. nih.gov

A notable example is the synthesis of L-threo-3-benzyloxyaspartate (L-TBOA) and its derivatives. researchgate.net By employing engineered MAL variants, such as the L384G or L384A mutants, a highly stereoselective amination of 2-benzyloxyfumarate derivatives can be achieved. researchgate.netresearchgate.net These chemoenzymatic routes provide access to chiral amino acids that are challenging to prepare through traditional chemical synthesis. researchgate.net

Furthermore, the alteration of the diastereoselectivity of MAL has been achieved through structure-based mutagenesis. researchgate.net For example, the H194A mutant of MAL from Clostridium tetanomorphum exhibits complete diastereoselectivity in the amination of mesaconate, yielding only the (2S,3S)-3-methylaspartic acid product. researchgate.net This high level of control is crucial for producing specific stereoisomers for various applications.

The development of multifunctional catalysts incorporating amino acids has also enabled the highly diastereoselective and enantioselective Michael addition of phthalide (B148349) derivatives to nitroolefins, leading to 3,3-disubstituted phthalide derivatives. rsc.orgnih.gov

Table 1: Examples of Diastereoselective and Enantioselective Synthesis

| Product | Enzyme/Catalyst | Diastereomeric Ratio | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Substituted Aspartic Acids | Engineered Methylaspartate Ammonia Lyases | Up to >98:2 | Up to >99% | nih.gov |

| (2S,3S)-3-Methylaspartic Acid | H194A mutant of MAL | Completely diastereoselective | Not specified | researchgate.net |

| L-threo-3-Benzyloxyaspartate (L-TBOA) | L384G or L384A mutant of MAL | Highly stereoselective | Not specified | researchgate.netresearchgate.net |

| 3,3-Disubstituted Phthalide Derivatives | Amino acid-incorporating multifunctional catalysts | High | High | rsc.orgnih.gov |

The enzymatic synthesis of N-substituted aspartic acids has been successfully demonstrated using engineered enzymes. Methylaspartase, for example, can catalyze the enantiospecific conjugate addition of N-nucleophiles to fumaric acids, providing a synthetic route to N-substituted aspartic acids. springernature.com

Engineered methylaspartate ammonia lyase (MAL) has been utilized for the synthesis of various N-substituted 3-methylaspartic acids. researchgate.net Specifically, the Q73A mutant of MAL has shown a broad nucleophile scope, accepting a variety of linear and cyclic alkylamines for addition to mesaconate, yielding N-substituted 3-methylaspartic acids with high enantiomeric excess (>99% ee). researchgate.netcore.ac.uk

Similarly, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been employed for the asymmetric synthesis of N-arylated aspartic acids. acs.orgcore.ac.uk This enzyme catalyzes the addition of various arylamines to fumarate (B1241708) with high conversion rates and excellent enantioselectivity (ee > 99%). acs.org This biocatalytic approach offers a valuable alternative to traditional chemical methods for producing N-arylated α-amino acids, which often require harsh conditions and may lead to racemization. acs.org

A one-pot, two-step chemoenzymatic process has also been developed for the synthesis of chiral pyrazolidin-3-ones, which are important pharmaceutical building blocks. acs.orgacs.org This process involves the EDDS lyase-catalyzed hydroamination of fumarate with arylhydrazines, followed by an acid-catalyzed intramolecular amidation. acs.orgacs.org

Table 2: Synthesis of N-Substituted Aspartic Acid Derivatives

| Product | Enzyme | Substrates | Key Features | Reference |

|---|---|---|---|---|

| N-Substituted Aspartic Acids | Methylaspartase | Fumaric acids, N-nucleophiles | Enantiospecific conjugate addition | springernature.com |

| N-Substituted 3-Methylaspartic Acids | MAL-Q73A mutant | Mesaconate, various amines | >99% enantiomeric excess | researchgate.netcore.ac.uk |

| (S)-N-Arylated Aspartic Acids | EDDS Lyase | Fumarate, arylamines | High conversions, >99% ee | acs.orgcore.ac.uk |

| Chiral Pyrazolidin-3-ones | EDDS Lyase (chemoenzymatic) | Fumarate, arylhydrazines | One-pot, two-step synthesis, >99% ee | acs.orgacs.org |

Enzyme Engineering of 3-Methylaspartate Ammonia-Lyase

3-Methylaspartate ammonia-lyase (MAL) is a key enzyme in the metabolism of 3-methylaspartic acid. pu-toyama.ac.jp Its ability to catalyze the reversible α,β-elimination of ammonia from (S)-threo-(2S,3S)-3-methylaspartic acid to yield mesaconic acid makes it a valuable target for enzyme engineering. pu-toyama.ac.jp The goal of this engineering is to create novel biocatalysts with altered substrate specificities and improved catalytic efficiencies for various synthetic applications. pu-toyama.ac.jp

Significant efforts have been made to engineer MAL to accept non-native substrates, thereby expanding its synthetic utility. The active site of MAL, particularly the region that binds the methyl group of the substrate, is primarily composed of amino acid side chains, suggesting considerable potential for modification to accommodate different substituents. pu-toyama.ac.jp

One area of interest is the deamination of β-lysine, a reaction relevant to the bio-based production of adipic acid. nih.govplos.org While wild-type MAL does not act on β-lysine, it has been shown to be a competitive inhibitor of the enzyme. nih.govplos.org This suggests that β-lysine can bind to the active site, providing a starting point for protein engineering. plos.org

Rational design and in silico saturation mutagenesis have been employed to identify potential mutations in the active site of MAL that could enable activity towards β-lysine. nih.govchalmers.se For example, residues such as Cys361 and Leu384 in the binding pocket have been targeted for mutation. chalmers.se Although initial single-mutant variants did not exhibit the desired activity on β-lysine, these studies provide a foundation for further engineering efforts. nih.govchalmers.se

Structure-based engineering has successfully broadened the substrate scope of MAL to include various substituted amines and fumarates. researchgate.net Single-active-site mutants have been created with enlarged active sites that can accommodate new substrates while maintaining the high stereo- and regioselectivity of the wild-type enzyme. researchgate.net This has enabled the asymmetric synthesis of a range of aspartic acid derivatives. researchgate.net

Rational design strategies have been effectively used to enhance the catalytic efficiency and stability of MAL and related ammonia-lyases. researchgate.netmdpi.com By understanding the enzyme's structure and catalytic mechanism, specific mutations can be introduced to improve its performance. researchgate.netmdpi.com

For MAL, the catalytic mechanism involves a general base catalyst, Lys331, which abstracts a proton from the C3 position of the substrate, leading to an enolate intermediate stabilized by a Mg2+ ion and other active site residues. nih.gov Structure-based mutagenesis of key residues can alter the enzyme's diastereoselectivity and catalytic activity. researchgate.net

For instance, introducing a disulfide bond and backbone cyclization in an aspartate ammonia-lyase (a related enzyme) led to significant increases in thermostability. researchgate.net A combined mutant exhibited improved catalytic efficiency while maintaining good thermostability. researchgate.net

In the context of aspartase, another ammonia-lyase, rational design has been used to create mutants with significantly enhanced activity towards non-natural substrates like crotonic acid, enabling the efficient production of (R)-3-aminobutyric acid. mdpi.com These successful examples of rational design in related enzymes highlight the potential for similar improvements in MAL.

Table 3: Enzyme Engineering of 3-Methylaspartate Ammonia-Lyase

| Engineering Goal | Approach | Key Findings | Reference |

|---|---|---|---|

| Altered Substrate Specificity (e.g., for β-lysine) | Rational design, in silico saturation mutagenesis | β-lysine is a competitive inhibitor; single mutants did not show desired activity but provide a basis for further work. | nih.govplos.orgchalmers.se |

| Broadened Substrate Scope | Structure-based engineering of the active site | Single-active-site mutants with enlarged active sites accommodate new amine and fumarate substrates for asymmetric synthesis. | researchgate.net |

| Improved Catalytic Efficiency & Stability | Rational design, structure-based mutagenesis | Mutations can alter diastereoselectivity; disulfide bonds and backbone cyclization can enhance thermostability. | researchgate.net |

Synthetic Routes to Bio-Based Chemicals

This compound and its metabolic pathways are being explored as routes for the production of valuable bio-based chemicals. One significant target is mesaconic acid, which can be produced from this compound through the action of 3-methylaspartate ammonia-lyase. researchgate.netresearchgate.net

Computational retrosynthesis tools have been used to map out potential biosynthetic pathways to mesaconic acid from common cellular precursors. researchgate.netresearchgate.net These pathways often involve this compound as a key intermediate. For example, a potential route starts from glutamate (B1630785), which is converted to this compound and then to mesaconic acid. researchgate.netresearchgate.net Other predicted pathways involve intermediates such as citramalic acid and propanoyl-CoA. researchgate.netresearchgate.net

The development of microbial metabolic pathways for the production of chemicals like adipic acid is another area of active research. core.ac.ukchalmers.se Adipic acid is a major commodity chemical currently produced from petrochemical sources. core.ac.ukchalmers.se Bio-based production from renewable feedstocks like lysine (B10760008) is a desirable alternative. core.ac.ukchalmers.se Some proposed biosynthetic pathways for adipic acid from lysine involve a deamination step, for which an engineered MAL could potentially be used. core.ac.ukchalmers.se Specifically, the conversion of β-lysine to 6-aminohex-2-enoic acid is a key step where an engineered ammonia-lyase is needed. core.ac.uk

Furthermore, this compound itself can serve as a precursor for the chemoenzymatic synthesis of functional polymers. kpi.ua For example, a mixture of (2S,3S)- and (2S,3R)-3-methylaspartic acid, produced via bioconversion, can be chemically converted into benzyl (B1604629) 3-methylmalolactonate stereoisomers. kpi.ua These can then be polymerized to form poly(β-3-methylmalic acid), a hydrolyzable and biocompatible polyester (B1180765) with potential for temporary therapeutic applications. kpi.ua

Table 4: Synthetic Routes from this compound to Bio-Based Chemicals

| Target Chemical | Key Intermediate(s) | Key Enzyme/Process | Potential Application | Reference |

|---|---|---|---|---|

| Mesaconic Acid | This compound | 3-Methylaspartate Ammonia-Lyase | Platform chemical | researchgate.netresearchgate.net |

| Adipic Acid | Lysine, β-lysine | Engineered Ammonia-Lyase | Nylon production | core.ac.ukchalmers.se |

| Poly(β-3-methylmalic acid) | This compound, Benzyl 3-methylmalolactonate | Chemoenzymatic synthesis | Biocompatible polymer, therapeutic applications | kpi.ua |

Mesaconic Acid Production

This compound is a key intermediate in the biological production of mesaconic acid, a valuable platform chemical used in the synthesis of polymers, hydrogels, and flame-retardant materials. cabidigitallibrary.org The biocatalytic conversion of this compound to mesaconic acid is facilitated by the enzyme 3-methylaspartate ammonia-lyase (MAL, EC 4.3.1.2). researchgate.netnih.gov This enzyme catalyzes the reversible anti-elimination of an ammonia molecule from L-threo-(2S,3S)-3-methylaspartic acid to yield mesaconic acid. researchgate.netebi.ac.uk

The reaction is a critical step in the glutamate fermentation pathway found in some anaerobic and facultative anaerobic bacteria, such as those from the genera Clostridium, Citrobacter, and Morganella. researchgate.netnih.gov In these organisms, glutamate is first converted to this compound by glutamate mutase, and then MAL deaminates this compound to form mesaconic acid. cabidigitallibrary.org

Synthetic biology approaches have leveraged this natural pathway to engineer microorganisms, primarily Escherichia coli, for the production of mesaconic acid from renewable feedstocks like glucose and glutamic acid. cabidigitallibrary.org These strategies involve the heterologous expression of genes encoding for glutamate mutase and 3-methylaspartate ammonia-lyase, often from organisms known for their high enzyme activity, such as Clostridium tetanomorphum. cabidigitallibrary.org

Research has focused on optimizing this pathway through metabolic engineering. For instance, studies have demonstrated that co-expressing glutamate mutase and MAL in E. coli establishes a functional biosynthesis route for mesaconic acid. cabidigitallibrary.org Further enhancements have been achieved by mutating the MAL enzyme to improve its catalytic efficiency. Site-directed mutagenesis of key amino acid residues in MAL has led to variants with increased yields of mesaconic acid. cabidigitallibrary.org

The table below summarizes findings from a study on the engineered production of mesaconic acid in E. coli.

| Strain/Enzyme Variant | Precursor Added | Fermentation Time (h) | Mesaconic Acid Titer (g/L) |

| E. coli BL21(DE3)/pETDuet-1-MAL-mutS-mutE (Wild Type MAL) | L-glutamic acid | 24 | ~1.06 |

| E. coli BL21(DE3) with MAL mutant G133A | L-glutamic acid | 24 | 1.28 |

| E. coli BL21(DE3) with MAL mutant G133S | L-glutamic acid | 24 | 1.23 |

| Data sourced from Wang et al. (2022). cabidigitallibrary.org |

This biocatalytic route, centered on the conversion of this compound, represents a promising and more sustainable alternative to the chemical synthesis of mesaconic acid. cabidigitallibrary.org

Precursors for Dicarboxylic Acid Biosynthesis

The enzymatic activity of 3-methylaspartate ammonia-lyase (MAL) on this compound serves as a model for the broader application of this compound and its associated enzymes in the biosynthesis of various dicarboxylic acids. The versatility of MAL allows it to act on substrates other than its native one, making it a valuable tool in synthetic biology for creating a range of substituted aspartic acids, which are themselves dicarboxylic acids or precursors to them. ebi.ac.uknih.gov

Research has shown that MAL can catalyze the stereoselective addition of ammonia to various fumaric acid derivatives. nih.govpu-toyama.ac.jp This reaction, the reverse of the deamination process, allows for the synthesis of optically pure 3-substituted (S)-aspartic acid derivatives. For example, cell-free extracts containing MAL from facultative anaerobes like Citrobacter sp. have been successfully used to produce (2S,3S)-3-ethylaspartic acid and (2R,3S)-3-chloroaspartic acid from ethylfumaric acid and chlorofumaric acid, respectively. nih.govjst.go.jp

The table below illustrates the synthesis of various 3-substituted (S)-aspartic acids using cell-free extracts containing MAL.

| Substrate (Fumaric Acid Derivative) | Product (3-Substituted (S)-Aspartic Acid) | Producing Organism (Source of MAL) |

| Mesaconic Acid | (2S,3S)-3-Methylaspartic acid | Citrobacter sp. No. 0504 |

| Ethylfumaric Acid | (2S,3S)-3-Ethylaspartic acid | Citrobacter sp. No. 0504 |

| Chlorofumaric Acid | (2R,3S)-3-Chloroaspartic acid | Citrobacter sp. No. 0504 |

| Data sourced from Asano & Kato (1994). nih.gov |

Furthermore, the study of MAL and its interaction with this compound provides crucial insights for engineering novel biosynthetic pathways for longer-chain dicarboxylic acids, such as adipic acid, a key monomer for nylon production. nih.govchalmers.se Researchers are exploring the potential of engineering MAL or similar ammonia-lyases to perform deamination on non-native substrates that are intermediates in artificial pathways to adipic acid. nih.govchalmers.se For example, studies have investigated the possibility of using engineered MAL to deaminate β-lysine or 2-aminoadipic acid as a step in converting lysine to adipic acid. nih.govchalmers.se The understanding of substrate binding in MAL, particularly the role of the methyl group in this compound, is essential for these protein engineering efforts. nih.govplos.org

This line of research highlights the role of this compound not just as a direct precursor, but as a model substrate guiding the development of biocatalysts for the sustainable production of a wide array of dicarboxylic acids. nih.gov

Research into Biological Functions and Analogues of 3 Methylaspartic Acid

Investigation of Receptor Agonism in Neurological Research Models

Scientific literature available through targeted searches does not provide direct evidence to fully address the specific points outlined below regarding 3-methylaspartic acid's role as a selective NMDA receptor agonist and its direct mechanistic effects on neuronal excitability and synaptic transmission. The research predominantly focuses on N-methyl-D-aspartic acid (NMDA) itself as the prototypical agonist for the NMDA receptor. While analogues are discussed, specific studies detailing the selective agonism and direct synaptic mechanisms of this compound were not found.

Selective Agonism for N-methyl-D-aspartate (NMDA) Receptors

Information regarding the selective agonism of this compound for N-methyl-D-aspartate (NMDA) receptors is not available in the provided search results.

Mechanistic Studies on Neuronal Excitability and Synaptic Transmission

Specific mechanistic studies detailing the effects of this compound on neuronal excitability and synaptic transmission are not available in the provided search results.

Utilization as a Building Block in Complex Molecular Synthesis

This compound serves as a valuable and versatile building block in the field of synthetic chemistry. Its unique structure, featuring an additional methyl group on the aspartic acid scaffold, allows for the creation of novel molecular architectures with specific biological activities and conformational properties.

Incorporation into Peptides for Structure-Activity Relationship Studies

The incorporation of this compound into peptide sequences is a key strategy for conducting structure-activity relationship (SAR) studies. By introducing a methyl group, researchers can impose steric constraints that influence the peptide's conformation and its interaction with biological targets.

A notable example is the synthesis of a series of side-chain-constrained RGD (Arginine-Glycine-Aspartic acid) peptides. nih.gov In this research, the (2S,3R) and (2S,3S) stereoisomers of β-methylaspartic acid were incorporated into the RGD sequence to investigate their binding affinity for integrin receptors, which are crucial in cell adhesion processes. The results demonstrated the critical importance of the aspartyl side-chain orientation for integrin binding. nih.gov

The study found that peptides containing the (2S,3S) β-methylated analogue of aspartic acid retained their binding potency to integrin receptors α(IIb)β3 and α(v)β3. In contrast, peptides with the (2S,3R) stereoisomer showed a significantly reduced binding affinity. nih.gov This highlights how a subtle change in the stereochemistry of the methyl group on the aspartic acid residue can dramatically alter the biological activity of the peptide. nih.gov These findings provide crucial information for designing more potent and selective RGD mimetics for therapeutic applications. nih.gov

| Peptide Analogue | Stereoisomer of β-Methylaspartic Acid | Binding Affinity to Integrin Receptors |

|---|---|---|

| RGD Analogue 1 | (2S,3S) | Potency maintained |

| RGD Analogue 2 | (2S,3R) | Drastically reduced |

Design of Conformationally Restricted Analogues

Information specifically detailing the use of this compound for the design of conformationally restricted analogues was not found in the available search results. The design of such analogues is a common strategy in medicinal chemistry to enhance the biological activity and stability of peptides by limiting their flexibility. mdpi.comresearchgate.net This is often achieved by introducing cyclic structures or sterically demanding groups. nih.govmdpi.com

Synthesis of Bioactive Molecules and Polymeric Materials

This compound is a precursor or component in the synthesis of various bioactive molecules. One of its key roles is as a substrate for the enzyme 3-methylaspartate ammonia (B1221849) lyase (MAL). This enzyme is utilized in biocatalytic processes to produce valuable chiral amino acids. nih.gov For instance, engineered MAL has been used for the asymmetric synthesis of a range of unnatural 3-substituted and N,3-disubstituted aspartic acids, which are important building blocks for pharmaceuticals. thinkdochemicals.com

Furthermore, research has explored the use of a modular two-enzyme system involving MAL for the synthesis of analogues of aspergillomarasmine A (AMA), a fungal natural product that inhibits metallo-β-lactamases and shows promise in combating bacterial antibiotic resistance. mdpi.com The L-threo-3-methylaspartate isomer is also found in the structure of the antibiotic vicenistatin.

Regarding polymeric materials, the available research focuses on polymers derived from aspartic acid, known as poly(aspartic acid) or PASP, and its derivatives. hangta.groupnih.gov These polymers are synthesized through the polymerization of L-aspartic acid, maleic anhydride (B1165640) with ammonia, or other related monomers. hangta.groupnih.gov There was no information found in the search results regarding the synthesis of polymeric materials using this compound as the monomeric unit.

Presence in Natural Products

This compound, an uncommon non-proteinogenic amino acid, is not a ubiquitous compound in nature but has been identified as a crucial component in a variety of biologically active natural products and metabolic pathways across different domains of life. Its incorporation into these molecules often contributes to their unique structural features and biological functions. rsc.orgnih.gov

Detailed research has revealed the presence of L-threo-3-methylaspartate in the structures of specific antibiotics. wikipedia.org It serves as a key building block in the biosynthesis of these complex molecules, highlighting its importance in the generation of structural diversity in natural products. rsc.org

Key occurrences of this compound in natural products include:

Antibiotics: The compound is a structural component of the antibiotics friulimicin and vicenistatin. wikipedia.org In the biosynthesis of the macrolactam polyketide antibiotic vicenistatin, L-threo-3-methylaspartate is involved as a unique starter unit, a process initiated by the enzyme glutamate (B1630785) mutase. wikipedia.org Similarly, it is a precursor in the biosynthesis of cryptophycin, where (2S,3R)-3-Methylaspartate is decarboxylated to form (R)-3-aminoisobutyrate. rsc.org

Metabolic Cycles: this compound is a central intermediate in the Methylaspartate cycle, a metabolic pathway used for carbon metabolism in haloarchaea. wikipedia.org This cycle represents a significant route for acetate (B1210297) assimilation in these extremophilic microorganisms.

Other Organisms: The presence of threo-3-methyl-L-aspartic acid has also been reported in the water flea Daphnia pulex and bacteria of the genus Paraburkholderia. nih.gov Furthermore, the enzyme that metabolizes this amino acid, 3-methylaspartate ammonia-lyase, has been found in various facultative anaerobes isolated from soil, including species of Citrobacter, Proteus, Escherichia coli, and Enterobacter. nih.govtandfonline.com

The following table summarizes the natural products and organisms in which this compound or its direct metabolic pathways have been identified.

| Natural Product / Pathway | Organism(s) | Role of this compound |

| Friulimicin | Actinoplanes friuliensis | Structural Component |

| Vicenistatin | Streptomyces halstedii | Biosynthetic Starter Unit wikipedia.org |

| Cryptophycin | Cyanobacteria (Nostoc sp.) | Biosynthetic Precursor rsc.org |

| Methylaspartate Cycle | Haloarchaea | Central Metabolic Intermediate wikipedia.org |

| General Occurrence | Daphnia pulex, Paraburkholderia | Presence of the compound reported nih.gov |

Q & A

Q. 1.1. What are the primary synthetic routes for producing enantiomerically pure 3-methylaspartic acid, and how do their yields and stereochemical outcomes compare?

Enantiomerically pure this compound can be synthesized via enzymatic catalysis (e.g., using 3-methylaspartase from Citrobacter sp. or Morganella morganii) or chemical methods. Enzymatic routes typically yield the (2S,3S)-isomer, while chemical synthesis often requires chiral resolution . Key parameters include reaction pH (optimal at 8–9 for enzymatic methods), temperature (30–37°C), and substrate specificity. For example, 3-methylaspartase activity is Mg²⁺-dependent, with a reported kcat of 4.7 s⁻¹ and Km of 1.2 mM for DL-3-methylaspartate . Chemical synthesis may involve asymmetric hydrogenation or resolution via diastereomeric salt formation, but yields are often lower (~50–70%) compared to enzymatic approaches (~90%) .

Q. 1.2. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with UV detection (λ = 210–240 nm) is widely used, particularly for distinguishing enantiomers using chiral columns (e.g., Crownpak CR-I). Spectrophotometric assays (240 nm) can monitor enzymatic deamination products like mesaconate (ε = 3850 M⁻¹cm⁻¹) . NMR (¹H and ¹³C) is critical for structural validation, with characteristic shifts at δ 2.5–3.0 ppm for methyl groups and δ 3.8–4.2 ppm for α-protons . For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 148 → 84) provides high sensitivity (LOQ < 1 nM) .

Advanced Research Questions

Q. 2.1. How do stereochemical variations in this compound influence enzymatic deamination mechanisms?

The (2S,3S)-isomer undergoes concerted deamination via 3-methylaspartate ammonia-lyase (MAL), while the (2S,3R)-isomer follows a stepwise carbocationic pathway . Kinetic isotope effect (KIE) studies reveal that Cβ-H bond cleavage is rate-limiting for the (2S,3S)-isomer (KIE = 2.8), whereas the (2S,3R)-isomer shows significant ¹⁵N-fractionation due to intermediate stabilization . Structural studies of MAL (e.g., from Clostridium tetani) identify active-site residues (Arg114, Tyr143) critical for substrate orientation and transition-state stabilization .

Q. 2.2. How can contradictions in reported kinetic parameters for 3-methylaspartase be resolved?

Discrepancies in Km (1.2–5.0 mM) and kcat (1.5–4.7 s⁻¹) arise from variations in assay conditions (pH, Mg²⁺ concentration) and enzyme sources. For example, Citrobacter sp. MAL requires 20 mM MgCl₂ for optimal activity, while Morganella morganii MAL is less Mg²⁺-dependent . Standardizing buffer systems (e.g., 0.25 M Tris pH 9) and pre-incubating enzymes with cofactors (e.g., 1 mM KCl) reduces variability . Meta-analyses should account for substrate purity, as racemic mixtures (DL-3-methylaspartate) can skew kinetic measurements .

Q. 2.3. What methodological challenges arise when studying this compound’s role in microbial metabolism?

Key challenges include:

- Isotope tracing : Distinguishing ³-methylaspartate-derived metabolites (e.g., mesaconate) from endogenous pools requires ¹³C- or ²H-labeled substrates .

- Enzyme inhibition : Competitive inhibitors (e.g., β-glutamate) complicate activity assays; use HPLC to confirm product specificity .

- Sample heterogeneity : Microbial consortia may metabolize 3-methylaspartate via divergent pathways (e.g., reductive vs. oxidative). Single-cell RNA sequencing or metabolomics can resolve community-level dynamics .

Critical Analysis of Contradictory Findings

- Substrate Specificity : Early studies reported MAL activity only toward (2S,3S)-3-methylaspartate, but recent work identifies low activity toward β-glutamate (10% of kcat). This discrepancy may stem from enzyme isoforms or misannotation of gene function .

- Mechanistic Models : While crystallography supports a concerted mechanism for (2S,3S)-isomer deamination, isotopic labeling studies suggest stepwise pathways for (2R,3R)-isomers. Resolving this requires hybrid QM/MM simulations .

Methodological Recommendations

- Enzyme Assays : Use Tris buffer (pH 9) with 20 mM MgCl₂ and validate substrate purity via NMR .

- Data Reproducibility : Report full experimental protocols (e.g., sample preparation, instrument settings) in supplementary materials .

- Conflict Resolution : Perform sensitivity analyses to identify variables (e.g., cofactor concentrations) causing data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.